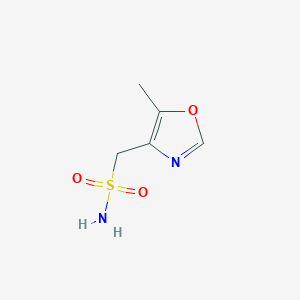

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide” is a chemical compound with the CAS Number: 2168221-32-5 . It has a molecular weight of 176.2 and is typically stored at room temperature . This compound is a versatile chemical used in scientific research, with applications ranging from pharmaceutical development to catalysis.

Molecular Structure Analysis

The InChI code for “(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide” is 1S/C5H8N2O3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the compound.Physical And Chemical Properties Analysis

“(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 176.2 .Applications De Recherche Scientifique

- Oxazole derivatives, including “(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide,” exhibit antimicrobial properties. Researchers have synthesized various oxazole compounds and screened them against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., A. niger, C. albicans) .

- Oxazole derivatives have shown promise as anticancer agents. Researchers have evaluated their effects on cancer cell lines using assays like the MTT test .

- Some oxazole derivatives exhibit antiviral activity. For instance, they have been tested against SARS-CoV-2 pseudovirus models based on the viral spike protein .

- Some oxazole derivatives act as enzyme inhibitors. For example, they may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Antimicrobial Activity

Anticancer Potential

Antiviral Properties

Enzyme Inhibition

Mécanisme D'action

Target of Action

The primary target of (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . Specifically, hCA II is known to be a target for the treatment of glaucoma .

Biochemical Pathways

The inhibition of hCA II affects the carbonic anhydrase pathway . This pathway is involved in the regulation of pH and fluid balance in various tissues, including the eyes . By inhibiting hCA II, (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide can reduce the production of aqueous humor, thereby reducing intraocular pressure .

Result of Action

The molecular and cellular effects of (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide’s action include the reduction of intraocular pressure . This is achieved through the inhibition of hCA II, leading to decreased production of aqueous humor . This compound also exhibits a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant bacteria .

Propriétés

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBHLDVXIYLWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2873165.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)

![4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine](/img/structure/B2873171.png)